molecular formula C9H11N3O B8647770 1-(Pyrimidin-4-yl)piperidin-4-one

1-(Pyrimidin-4-yl)piperidin-4-one

Cat. No.: B8647770
M. Wt: 177.20 g/mol
InChI Key: OQPRWPLDOVDIFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pyrimidin-4-yl)piperidin-4-one is a heterocyclic compound that features a piperidine ring fused with a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both piperidine and pyrimidine moieties in its structure makes it a versatile scaffold for drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyrimidin-4-yl)piperidin-4-one can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloropyrimidine with piperidin-4-one in the presence of a base such as potassium carbonate can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrimidin-4-yl)piperidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Pyrimidin-4-yl)piperidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-4-yl)piperidin-4-one involves its interaction with specific molecular targets. For example, it can inhibit protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Uniqueness: 1-(Pyrimidin-4-yl)piperidin-4-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to undergo various chemical reactions and its potential as a versatile scaffold for drug design make it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

1-pyrimidin-4-ylpiperidin-4-one

InChI

InChI=1S/C9H11N3O/c13-8-2-5-12(6-3-8)9-1-4-10-7-11-9/h1,4,7H,2-3,5-6H2

InChI Key

OQPRWPLDOVDIFY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=O)C2=NC=NC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

The 1-(pyrimidin-4-yl)-4-piperidone ethylene ketal was dissolved in acetone (25 ml) and 1 N HCl (25 ml) was stirred for 18 hr. The acetone was removed in vacuo and the mixture made basic with saturated sodium carbonate. The mixture was extracted twice with ethyl acetate. The extracts were combined, dried with brine, and concentrated in vacuo to give 1-(pyrimidin-4-yl)-4-piperidone as a white powder (0.80 g, 51.4% for two steps, mp: 61-65° C.).
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